molecular formula C20H22N10Na2O12P2 B1191965 c-Di-AMP sodium salt

c-Di-AMP sodium salt

Cat. No.: B1191965
M. Wt: 702.38
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Classification of Cyclic di-AMP

c-di-AMP was first identified in 2008 during crystallographic studies of the DNA integrity scanning protein DisA in Bacillus subtilis and Thermotoga maritima . Researchers observed an unexpected electron density corresponding to a molecule synthesized from two adenosine triphosphate (ATP) subunits linked by 3′,5′-phosphodiester bonds, confirming its identity as a novel cyclic dinucleotide . Structurally, c-di-AMP consists of two adenosine monophosphate units with a molecular formula of $$ \text{C}{20}\text{H}{22}\text{N}{10}\text{Na}2\text{O}{12}\text{P}2 $$ and a molecular weight of 702.38 Da . Unlike cyclic di-GMP, which adopts a planar conformation, c-di-AMP exhibits a U-shaped topology stabilized by non-covalent interactions, enabling selective receptor binding .

Table 1: Key Features of c-di-AMP vs. Other Bacterial Second Messengers

Property c-di-AMP c-di-GMP
Discovery Year 2008 1987
Molecular Formula $$ \text{C}{20}\text{H}{22}\text{N}{10}\text{O}{12}\text{P}_2 $$ $$ \text{C}{20}\text{H}{24}\text{N}{10}\text{O}{14}\text{P}_2 $$
Primary Function Osmotic homeostasis, DNA repair Biofilm formation, motility
Receptor Types RCK domains, riboswitches PilZ domains, PDEs

Taxonomic Distribution in Bacteria and Archaea

c-di-AMP is ubiquitously produced in Gram-positive bacteria, including Staphylococcus aureus and Listeria monocytogenes, where it regulates potassium transport and cell wall synthesis . In archaea, its presence was confirmed in 2019 through studies on Haloferax volcanii, which relies on c-di-AMP for osmoregulation in hypersaline environments . The diadenylate cyclase dacZ is essential in archaea, and its overexpression disrupts cellular integrity, underscoring the molecule’s conserved role across domains .

Table 2: Taxonomic Distribution of c-di-AMP-Producing Organisms

Domain Representative Genera Key Functions
Bacteria Bacillus, Staphylococcus Osmolarity, sporulation
Archaea Haloferax, Methanocaldococcus Hypersaline adaptation

Historical Development of c-di-AMP Research

Initial research focused on c-di-AMP’s enzymatic synthesis by diadenylate cyclases (DACs) and degradation by phosphodiesterases (PDEs) such as GdpP and AtaC . By 2013, conserved receptors like the potassium transporter component KtrA were identified, linking c-di-AMP to ion homeostasis . Breakthroughs in 2020 revealed its interaction with STING (stimulator of interferon genes) in eukaryotes, triggering immune responses against bacterial infections . Recent work in 2024 demonstrated c-di-AMP’s allosteric regulation of Saccharopolyspora erythraea metabolism, highlighting its role in antibiotic production . These milestones underscore c-di-AMP’s dual function as an intracellular coordinator and interkingdom signaling molecule.

Properties

Molecular Formula

C20H22N10Na2O12P2

Molecular Weight

702.38

Synonyms

3/',5/'-Cyclic diadenylic acid sodium salt

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Cyclic Dinucleotides

c-di-GMP (Cyclic Diguanylate Sodium Salt)

  • Structure and Function: Cyclic diguanylate (c-di-GMP; CAS: 61093-23-0, molecular weight: 690.41) regulates biofilm formation, motility, and virulence in Gram-negative bacteria (e.g., Pseudomonas aeruginosa) . Unlike c-di-AMP, it is synthesized by GGDEF-domain proteins and degraded by EAL-domain PDEs.
  • Key Differences :
    • Stress Response : c-di-GMP primarily controls biofilm formation and surface adherence, while c-di-AMP governs osmotic and cell wall stress adaptation .
    • Potassium Regulation : c-di-AMP directly inhibits potassium transporters (e.g., KdpD, KtrA), whereas c-di-GMP indirectly modulates ion transport via biofilm matrix production .
    • Essentiality : c-di-GMP is rarely essential for growth, unlike c-di-AMP in many species .

2'3'-cGAMP and 3'3'-cGAMP

  • Structure and Function : Cyclic GMP-AMP (cGAMP) exists as 2'3'-cGAMP (CAS: 849214-04-6, molecular weight: 674.41) and 3'3'-cGAMP. 2'3'-cGAMP activates the mammalian STING pathway to trigger interferon responses, while 3'3'-cGAMP is produced by bacteria for antiviral defense .
  • Key Differences: Biosynthesis: 2'3'-cGAMP is synthesized by mammalian cGAS, whereas 3'3'-cGAMP is produced by bacterial enzymes .

Other Cyclic Dinucleotides

  • cGAMPFluo: A fluorescent derivative (molecular weight: 1218.87) used for tracking cGAMP in host-pathogen interactions .

Functional Comparison in Bacterial Physiology

Feature c-di-AMP c-di-GMP 3'3'-cGAMP
Key Regulatory Roles Osmotic stress, K+ homeostasis Biofilm formation, motility Antiviral defense
Synthesis Enzymes DACs (DisA, CdaA) GGDEF proteins Bacterial nucleotidyltransferases
Degradation Enzymes PDEs (GdpP, CnpB) EAL-domain PDEs Undefined
Essentiality Often essential in rich media Rarely essential Non-essential
Host Interaction Activates STING pathway Modulates biofilm persistence Triggers bacterial defense
Pathogen Examples C. difficile, S. aureus P. aeruginosa, V. cholerae Bacillus spp.

Stress Adaptation

  • c-di-AMP : Mediates resistance to bile salts (e.g., in C. difficile) and osmotic stress by modulating compatible solute uptake via OpuC transporters . Elevated c-di-AMP levels in Bacillus subtilis cause cell curvature, remediated by magnesium supplementation .
  • c-di-GMP : Enhances biofilm formation under nutrient scarcity, promoting bacterial persistence .

Potassium Homeostasis

  • c-di-AMP directly binds K+ transporters (e.g., KdpD in S. aureus), inhibiting uptake under high intracellular K+ . In contrast, c-di-GMP indirectly affects ion transport via extracellular matrix production .

Therapeutic Targeting

  • c-di-AMP synthesis inhibitors (e.g., hydroxybenzylidene-indolinones) re-sensitize methicillin-resistant S. aureus (MRSA) to antibiotics . c-di-GMP inhibitors are less developed but target biofilm-associated infections .

Preparation Methods

Solid-Phase Phosphoramidite Chemistry

While enzymatic methods dominate, chemical synthesis remains a viable alternative. A patented route involves coupling two adenosine monophosphate units via phosphodiester bonds using N,N-diisopropyl ethylamine (DIPEA) as a base and 1H-tetrazole as an activator. The linear intermediate is cyclized under high-dilution conditions to minimize oligomerization. However, this method yields <5% c-di-AMP due to steric hindrance, making enzymatic approaches preferable for large-scale production.

Purification and Characterization

Chromatographic Techniques

Crude c-di-AMP is purified using a three-step protocol:

  • Affinity Chromatography : STING-immobilized resin selectively captures c-di-AMP from lysates.

  • Macroporous Adsorption : SP207 resin removes hydrophobic contaminants.

  • Reverse-Phase HPLC : A C18 ODS-AQ column resolves c-di-AMP from residual nucleotides, achieving >99% purity.

Quantification :
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) is the gold standard. The transition m/z 659 → 136 (quantifier) confirms c-di-AMP identity, while m/z 659 → 250 (identifier) validates specificity.

Crystallization of this compound

pH-Dependent Crystal Polymorphism

The patent EP3875463B1 details a crystallization process yielding two this compound forms:

  • Crystal α : Forms at pH 6.0–12.0, characterized by prismatic morphology and a sodium content of 6.2–6.8 atoms per molecule.

  • Crystal β : Forms at pH 5.2–6.0, exhibiting needle-like structures and lower solubility.

Optimized Protocol :

  • Adjust c-di-AMP solution to pH 5.2–12.0 using NaOH.

  • Concentrate to an optical density (OD₂₅₇) of 500–20,000.

  • Heat to 30–70°C and add acetone or ethanol (20–50% v/v).

  • Cool to 1–30°C to precipitate crystals.

Solubility and Stability

Crystal α shows superior solubility (120 mg/mL in water) compared to the free acid form (80 mg/mL). Stability tests at 105°C confirm no degradation over 72 hours, making it suitable for long-term storage.

Analytical Validation

Structural Confirmation

X-Ray Diffraction (XRD) : Crystal α produces distinct peaks at 2θ = 8.3°, 12.7°, and 17.2°, confirming a monoclinic lattice.
Nuclear Magnetic Resonance (NMR) : ¹H NMR (600 MHz, D₂O) displays adenosine H8 signals at δ 8.30 ppm and ribose H1′ at δ 5.90 ppm, consistent with cyclic topology.

Comparative Analysis of Preparation Methods

Parameter Enzymatic Synthesis Chemical Synthesis Crystallization
Yield450 mg/L<5%85–92%
Purity>99%70–80%>97%
Time24–48 hrs5–7 days6–12 hrs
ScalabilityHighLowModerate

Q & A

Q. What are the primary physiological roles of c-di-AMP in bacterial systems, and how can these be experimentally validated?

c-di-AMP regulates osmotic homeostasis, cell wall integrity, potassium transport, biofilm formation, and stress responses (e.g., bile salts, DNA damage). Methodologically, these roles can be studied using gene knockout strains (e.g., dacA, gdpP), LC-MS for c-di-AMP quantification , and phenotypic assays under osmotic stress or antibiotic exposure . For example, potassium uptake can be assessed via ion transport assays in Bacillus subtilis mutants , while biofilm formation in Clostridioides difficile is quantified using crystal violet staining .

Q. How can researchers quantify intracellular c-di-AMP levels, and what are the advantages/limitations of current methodologies?

Common methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : High sensitivity but requires specialized equipment .
  • Competitive ELISA : Rapid and accessible, but cross-reactivity with related nucleotides may occur .
  • Aerolysin Nanopore Single-Molecule Detection : Enables real-time, label-free analysis with high resolution, though optimization for salt conditions (e.g., KCl vs. LiCl) is critical . Each method should be validated using internal standards and strain controls (e.g., gdpP mutants with elevated c-di-AMP) .

Q. Which bacterial models are most suitable for studying c-di-AMP signaling, and what are their key genetic tools?

  • Bacillus subtilis: Essential for studying potassium homeostasis and cell wall stress; conditional knockouts (e.g., cdaA, cdaS) are used to bypass lethality .
  • Staphylococcus aureus: Ideal for antibiotic resistance studies; allelic replacement (e.g., dacA-SNP) links c-di-AMP levels to methicillin resistance .
  • Clostridioides difficile: Models host-pathogen interactions; opuR and opuC mutants reveal bile salt resistance mechanisms .

Q. How does c-di-AMP interact with host immune systems, and what assays are used to assess this cross-talk?

c-di-AMP activates STING-dependent pathways in mammalian cells, inducing IFN-β and TNF-α. Researchers use:

  • HEK293T STING Reporter Cells : Luminescence assays to measure IRF3 activation .
  • Mouse Colonization Models : C. difficile gdpP mutants show impaired gut persistence, linking c-di-AMP to immune evasion .
  • ELISpot : Quantifies cytokine production in splenocytes exposed to c-di-AMP adjuvants .

Q. What experimental conditions influence c-di-AMP synthesis and degradation in vitro?

  • pH and Ionic Strength : Mycobacterium smegmatis DisA cyclase activity peaks at alkaline pH, while hydrolysis by MsPDE is optimal at neutral pH .
  • ATP Concentration : Substrate inhibition occurs at high ATP levels in M. smegmatis .
  • Stressors : Bile salts (e.g., deoxycholate) rapidly reduce c-di-AMP in C. difficile, detectable via LC-MS .

Advanced Research Questions

Q. How can conflicting data on c-di-AMP’s role in antibiotic resistance be resolved?

Studies report contradictory links between c-di-AMP levels and methicillin resistance (e.g., reduced resistance in S. aureus dacA mutants vs. no difference in MRSA/MSSA strains ). Resolution strategies include:

  • Strain-Specific Analysis : Compare isogenic mutants across genetic backgrounds (e.g., RA120 vs. ME51 ).
  • Multi-Omics Integration : Correlate c-di-AMP levels with transcriptomics (e.g., cell wall stress stimulon ) and metabolomics to identify compensatory pathways.

Q. What mechanisms explain the pleiotropic effects of c-di-AMP across bacterial species?

c-di-AMP binds diverse targets (e.g., riboswitches, K⁺ transporters, PII-like proteins) . Advanced approaches include:

  • Cryo-EM Structural Analysis : Resolves asymmetric oligomerization of DisA cyclases .
  • ITC and SPR : Quantify binding affinities to receptors like OpuR in C. difficile .
  • Cross-Linking Mass Spectrometry : Maps interaction networks between c-di-AMP and cell envelope sensors .

Q. Why is c-di-AMP essential in some bacteria, and how can researchers study its non-redundant functions?

Essentiality in B. subtilis arises from multi-target regulation (e.g., potassium homeostasis, cell wall metabolism). Strategies include:

  • Conditional Knockouts : Use IPTG-dependent promoters to bypass lethality .
  • Chemical Complementation : Suppress toxicity with Mg²⁺ supplementation, which alleviates cell curvature defects .

Q. How do environmental stressors dynamically regulate c-di-AMP concentrations, and what are the implications for pathogenesis?

  • Bile Salts : In C. difficile, bile salts (e.g., cholate) trigger rapid c-di-AMP degradation via GdpP phosphodiesterase, detected via competitive ELISA .
  • Osmotic Shock : S. aureus gdpP mutants with elevated c-di-AMP exhibit salt sensitivity, linked to K⁺ transporter repression .
  • Experimental Design : Use microfluidics to simulate gut osmolarity fluctuations during infection .

Q. What novel methodologies are emerging for high-throughput c-di-AMP research?

  • CRISPR Interference (CRISPRi) : Titrate c-di-AMP levels in real-time to study dosage effects .
  • Synthetic Biology : Engineer Vibrio cholerae DncV cyclase for gram-scale c-di-AMP production via immobilized enzyme reactors .
  • Machine Learning : Predict c-di-AMP binding sites using structural datasets (e.g., π-interaction motifs ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.